2-(3,5-Dimethylphenoxy)-3-nitropyridine
Overview
Description
2-(3,5-Dimethylphenoxy)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to a pyridine ring and a dimethylphenoxy group
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenoxy)-3-nitropyridine typically involves the reaction of 3,5-dimethylphenol with 3-nitropyridine under specific conditions. One common method includes the use of a base to facilitate the reaction between the phenol and the nitropyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to promote the formation of the desired product .
Chemical Reactions Analysis
2-(3,5-Dimethylphenoxy)-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenolic and pyridine derivatives
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-3-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
2-(3,5-Dimethylphenoxy)-3-nitropyridine can be compared with other similar compounds such as:
5-(3,5-Dimethylphenoxy)methyl-2-oxazolidinone: This compound has a similar phenoxy group but differs in the presence of an oxazolidinone ring.
3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one: This compound contains a chromenone ring and exhibits different chemical properties.
2-(3,5-Dimethylphenoxy)-N-(2-methylphenyl)acetamide: This compound has an acetamide group and is used in different applications
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-3-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-6-10(2)8-11(7-9)18-13-12(15(16)17)4-3-5-14-13/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNVFLWOXUNNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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